molecular formula C24H20ClNO4 B11376119 3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11376119
M. Wt: 421.9 g/mol
InChI Key: ZFSQDYPUKKUSFR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with various substituents such as a 4-chlorophenyl group, a methyl group, and a pyrrolidin-1-yl ethyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the furochromenone core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone structure.

    Introduction of the 4-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Addition of the methyl group: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate can be employed.

    Attachment of the pyrrolidin-1-yl ethyl group: This step involves the formation of an amide bond between the furochromenone core and the pyrrolidin-1-yl ethyl group, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

3-(4-chlorophenyl)-5-methyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-ones: These compounds share the pyrrolidinone moiety and exhibit similar biological activities.

    Furochromenones: Compounds with the furochromenone core structure, which may have different substituents and biological properties.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group, which can influence their chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C24H20ClNO4/c1-14-17-10-19-20(15-4-6-16(25)7-5-15)13-29-21(19)12-22(17)30-24(28)18(14)11-23(27)26-8-2-3-9-26/h4-7,10,12-13H,2-3,8-9,11H2,1H3

InChI Key

ZFSQDYPUKKUSFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)N5CCCC5

Origin of Product

United States

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